molecular formula C18H18F3N3O2S B610000 PF-06663195, >=98% (Hplc) CAS No. 1621585-22-5

PF-06663195, >=98% (Hplc)

Cat. No. B610000
CAS RN: 1621585-22-5
M. Wt: 397.4162
InChI Key: JIAYOIBUKDISBO-IYPIGGPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06663195, also known as (4S,4aR,6R,8aS)-8a-(2,4-Difluorophenyl)-4-(fluoromethyl)-4,4a,5,6,8,8a-hexahydro-6-(3-methyl-5-isoxazolyl)-pyrano[3,4-d][1,3]thiazin-2-amine, is a potent inhibitor of β-site amyloid precursor protein (APP) Cleaving Enzyme 1 (BACE1, β-Secretase 1) . It has a molecular weight of 397.41 .


Molecular Structure Analysis

The molecular structure of PF-06663195 is represented by the empirical formula C18H18F3N3O2S . The InChI key is JIAYOIBUKDISBO-IYPIGGPWSA-N .


Physical And Chemical Properties Analysis

PF-06663195 is a white to beige powder . It is soluble in DMSO at 20 mg/mL .

Scientific Research Applications

Method Development for Monoclonal Antibody Preparations

A high-performance liquid chromatography (HPLC) method was developed to determine residual Pluronic F-68 (PF-68) in monoclonal antibody preparations. This method allows direct injection of proteinaceous samples with minimal sample dilution and can quantitate PF-68 as low as 50 mg/L. The method has been effectively used to demonstrate PF-68 clearance in monoclonal antibody purification processes (Chung et al., 2011).

Food Analysis

HPLC has been employed to quantify anthocyanins in food samples, like highbush blueberries, at different stages of anthocyanin formation. Both HPLC and MALDI-TOF MS techniques provided comparable quantitative anthocyanin profiles for the samples. HPLC could distinguish anthocyanin isomers, offering an accurate identification and quantification of anthocyanins with different masses (Wang et al., 2000).

Chromatography Techniques Comparison

The characterization of stationary phases in HPLC was compared with Supercritical Fluid Chromatography (SFC). The review addressed quantitative understanding of column properties that influence separation selectivity in both HPLC and SFC, showing the potential of these techniques in drug development related analysis (Galea et al., 2015).

Packaging Material Analysis

HPLC was utilized in the fractionation of extracts from polypropylene films, coupled on-line to gas chromatography (GC) for screening potential migrants from polypropylene into food. The method helped in evaluating the safety of pulsed light treatments for microbiological decontamination of packaging materials (Castillo et al., 2013).

Mechanism of Action

PF-06663195 acts as a potent inhibitor of β-site amyloid precursor protein (APP) Cleaving Enzyme 1 (BACE1, β-Secretase 1) . BACE1 is a key enzyme in the generation of β-amyloid, which is accumulated in the brain of Alzheimer disease patients .

Safety and Hazards

PF-06663195 is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S/c1-9-4-15(26-24-9)14-6-12-16(7-19)27-17(22)23-18(12,8-25-14)11-3-2-10(20)5-13(11)21/h2-5,12,14,16H,6-8H2,1H3,(H2,22,23)/t12-,14+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAYOIBUKDISBO-IYPIGGPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CC3C(SC(=NC3(CO2)C4=C(C=C(C=C4)F)F)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@H]2C[C@H]3[C@H](SC(=N[C@]3(CO2)C4=C(C=C(C=C4)F)F)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-06663195, >=98% (Hplc)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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